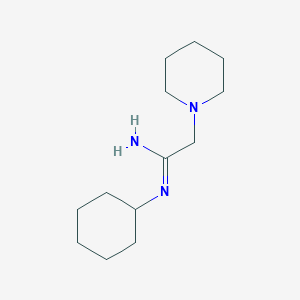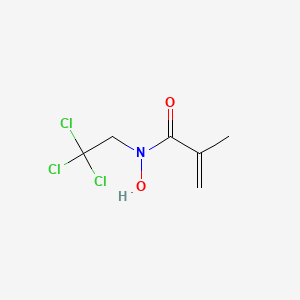
N-Hydroxy-2-methyl-N-(2,2,2-trichloroethyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Hydroxy-2-methyl-N-(2,2,2-trichloroethyl)prop-2-enamide: is a chemical compound known for its unique structure and properties It is characterized by the presence of a hydroxy group, a methyl group, and a trichloroethyl group attached to a prop-2-enamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Hydroxy-2-methyl-N-(2,2,2-trichloroethyl)prop-2-enamide typically involves the reaction of 2-methylprop-2-enamide with 2,2,2-trichloroethanol in the presence of a suitable catalyst. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: N-Hydroxy-2-methyl-N-(2,2,2-trichloroethyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The trichloroethyl group can be reduced to form less chlorinated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trichloroethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of less chlorinated derivatives.
Substitution: Formation of substituted amides or other derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, N-Hydroxy-2-methyl-N-(2,2,2-trichloroethyl)prop-2-enamide is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in a wide range of chemical transformations, making it valuable for developing new compounds and materials.
Biology: In biological research, this compound is studied for its potential effects on cellular processes. It may be used as a tool to investigate the mechanisms of enzyme inhibition or activation, as well as its interactions with biological macromolecules.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may be investigated for its ability to modulate specific biochemical pathways, offering potential benefits in treating certain diseases or conditions.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various manufacturing processes, including the synthesis of polymers, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of N-Hydroxy-2-methyl-N-(2,2,2-trichloroethyl)prop-2-enamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the trichloroethyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular processes and biochemical pathways.
Comparaison Avec Des Composés Similaires
2,2,2-Trichloroethanol: A compound with similar trichloroethyl group but different functional groups.
Methyl N-(1-hydroxy-2,2,2-trichloroethyl)carbamate: A compound with a similar hydroxy and trichloroethyl group but different backbone structure.
Uniqueness: N-Hydroxy-2-methyl-N-(2,2,2-trichloroethyl)prop-2-enamide is unique due to its specific combination of functional groups and backbone structure. This unique arrangement allows it to participate in a wide range of chemical reactions and interactions, making it valuable for various scientific and industrial applications.
Propriétés
Numéro CAS |
63872-75-3 |
|---|---|
Formule moléculaire |
C6H8Cl3NO2 |
Poids moléculaire |
232.5 g/mol |
Nom IUPAC |
N-hydroxy-2-methyl-N-(2,2,2-trichloroethyl)prop-2-enamide |
InChI |
InChI=1S/C6H8Cl3NO2/c1-4(2)5(11)10(12)3-6(7,8)9/h12H,1,3H2,2H3 |
Clé InChI |
UKOQJLZBBAUWGI-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)N(CC(Cl)(Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{2-[Bis(carboxymethyl)amino]ethyl}-N-hexanoylglycine](/img/structure/B14485051.png)

![1(2H)-Naphthalenone, 2-[(3-fluorophenyl)methylene]-3,4-dihydro-](/img/structure/B14485059.png)
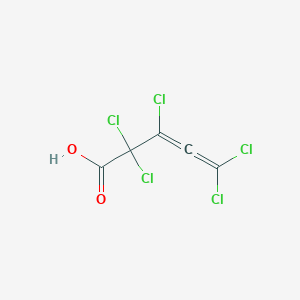

![Bicyclo[5.2.0]nonan-8-one](/img/structure/B14485069.png)
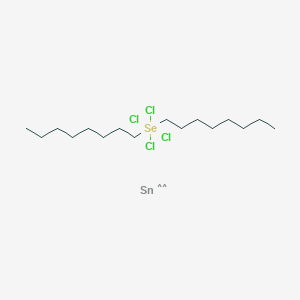

![Oxazolo[4,5-c]quinolin-4(5H)-one, 5-methyl-2-(4-methylphenyl)-](/img/structure/B14485101.png)
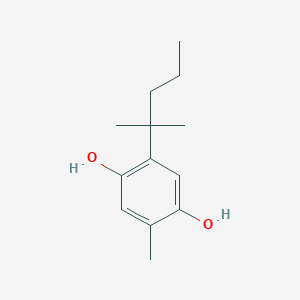
![1-[(2-Hydroxyethyl)amino]-3-[(1H-inden-4-yl)oxy]propan-2-ol](/img/structure/B14485129.png)

